Chiral Purity and Stereochemical Identity: (S)-Methyl 2-Boc-amino-3-iodopropionate vs. (R)- and L-Enantiomers
The (S)-enantiomer (CAS 170848-34-7) is characterized by a specific optical rotation of [α]²⁰ᴅ = -43 ± 2° (c=1 in CHCl₃) . In contrast, the (R)-enantiomer (CAS 889670-02-4) and the L-enantiomer (CAS 93267-04-0) possess distinct and opposite optical rotations, indicating their stereochemical differences. This differentiation is crucial for applications requiring stereochemical control, such as in the synthesis of Zavegepant impurities, where the (S)-enantiomer is specifically identified as Zavegepant Impurity 22 and the (R)-enantiomer as Impurity 23 [1][2].
| Evidence Dimension | Optical Rotation ([α]²⁰ᴅ) |
|---|---|
| Target Compound Data | -43 ± 2° (c=1 in CHCl₃) |
| Comparator Or Baseline | (R)-enantiomer (CAS 889670-02-4): Value not publicly listed but opposite sign; L-enantiomer (CAS 93267-04-0): Value not publicly listed but different sign and magnitude. |
| Quantified Difference | Quantified difference in optical rotation (exact value for comparators not available, but sign and magnitude differ) |
| Conditions | Polarimetry at 20°C, concentration 1 g/100 mL in chloroform. |
Why This Matters
For research involving Zavegepant impurity profiling or stereospecific peptide synthesis, the use of the correct enantiomer (S-enantiomer, CAS 170848-34-7) is mandatory to ensure accurate analytical results and proper stereochemical outcomes.
- [1] SynZeal Research. Zavegepant Impurity 22 (CAS 170848-34-7) Technical Documentation. Available online: https://www.synzeal.com/en/zavegepant-impurity-22 (accessed April 17, 2026). View Source
- [2] SynZeal Research. Zavegepant Impurity 23 (CAS 93267-04-0) Technical Documentation. Available online: https://www.synzeal.com/en/zavegepant-impurity-23 (accessed April 17, 2026). View Source
